In-Depth Technical Guide: 2-[(Morpholin-4-ylcarbonyl)amino]benzoic Acid (CID 1511124)
In-Depth Technical Guide: 2-[(Morpholin-4-ylcarbonyl)amino]benzoic Acid (CID 1511124)
Executive Summary & Chemical Identity
In the landscape of modern drug discovery, urea-containing scaffolds are highly prized for their rigid, planar geometry and exceptional hydrogen-bonding capabilities. 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid is a specialized ortho-substituted benzoic acid derivative featuring a morpholine-4-carbonyl (urea) linkage.
While its para-isomer, 4-[(morpholin-4-ylcarbonyl)amino]benzoic acid, is commercially ubiquitous under CAS Registry Number 163587-59-5 [1], the ortho-isomer is less commonly indexed in standard commercial catalogs by a CAS number. Instead, it is definitively tracked and referenced in chemical databases via its PubChem CID: 1511124 [2][3].
Physicochemical Properties Summary
| Property | Value | Structural Significance |
| Chemical Formula | C₁₂H₁₄N₂O₄ | Defines the stoichiometric boundaries of the molecule. |
| Molecular Weight | 250.25 g/mol | Falls well within Lipinski's Rule of 5 for oral bioavailability. |
| PubChem CID | 1511124 | Primary identifier for database querying and structural validation[3]. |
| Hydrogen Bond Donors | 2 (Carboxylic OH, Urea NH) | Critical for target protein interaction (e.g., kinase hinge regions). |
| Hydrogen Bond Acceptors | 4 (Carbonyls, Morpholine O/N) | Facilitates robust binding affinity and improved aqueous solubility. |
Structural Biology & Pharmacophore Analysis
As a Senior Application Scientist, it is crucial to understand why this molecule is designed this way. The architecture of 2-[(morpholin-4-ylcarbonyl)amino]benzoic acid is modular, consisting of three distinct pharmacophoric elements:
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The Benzoic Acid Moiety: The ortho-carboxylic acid provides a strong hydrogen bond donor/acceptor pair and allows for salt formation (e.g., sodium or potassium salts) to drastically enhance aqueous solubility. In target binding, this group often mimics phosphate or interacts with positively charged residues (like Arginine or Lysine) in enzymatic binding pockets.
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The Urea Linkage: The -NH-C(=O)-N- core is rigid and planar due to resonance. It acts as a bidentate hydrogen-bonding motif. In kinase inhibitor design, urea linkers are notorious for locking molecules into specific bioactive conformations, minimizing entropic penalties upon binding.
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The Morpholine Ring: Morpholine is a privileged heterocycle. Its oxygen atom reduces the basicity of the adjacent nitrogen, while the ring itself improves metabolic stability and pharmacokinetic (PK) profiles by increasing hydrophilicity without sacrificing membrane permeability.
Synthetic Methodology: Causality and Protocol
The synthesis of unsymmetrical ureas historically relied on toxic phosgene or isocyanate intermediates. To ensure a safer, greener, and highly efficient protocol, modern methodologies utilize 1,1'-Carbonyldiimidazole (CDI) as a phosgene equivalent[4][5]. CDI mitigates the risk of symmetrical urea byproducts and avoids the stringent anhydrous conditions required by acid chlorides.
Step-by-Step Protocol: CDI-Mediated Urea Coupling
Rationale: We begin with methyl anthranilate rather than free anthranilic acid to prevent the carboxylic acid from competitively reacting with CDI to form an acylimidazole.
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Activation: Dissolve methyl anthranilate (1.0 eq) in anhydrous acetonitrile. Add CDI (1.2 eq) portion-wise at 0 °C. Stir for 2 hours at room temperature.
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Causality: CDI activates the primary amine to form a stable carbamoylimidazole intermediate. The slight excess of CDI ensures complete conversion[5].
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Nucleophilic Addition: Add morpholine (1.5 eq) dropwise to the reaction mixture. Heat to 50 °C and stir for 4 hours.
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Causality: Morpholine, a secondary amine, acts as the nucleophile, displacing the imidazole leaving group to form the unsymmetrical urea ester (Methyl 2-[(morpholin-4-ylcarbonyl)amino]benzoate).
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Saponification (Deprotection): Concentrate the mixture, then dissolve the crude ester in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (3.0 eq) and stir at room temperature for 12 hours.
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Causality: Base-catalyzed hydrolysis cleaves the methyl ester, liberating the free benzoic acid without disrupting the stable urea linkage.
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Workup: Acidify the aqueous layer with 1M HCl to pH 3. The target compound, 2-[(morpholin-4-ylcarbonyl)amino]benzoic acid, will precipitate as a white solid. Filter and wash with cold water.
Synthetic workflow for 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid via CDI coupling.
Analytical Characterization: A Self-Validating System
To establish a self-validating experimental loop, the synthesis must be continuously monitored and the final product rigorously characterized.
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In-Process LC-MS Monitoring: The reaction is tracked via Liquid Chromatography-Mass Spectrometry. The disappearance of the methyl anthranilate peak ( m/z 152 [M+H]+ ) and the subsequent appearance of the ester intermediate ( m/z 265 [M+H]+ ) validates the CDI coupling. Post-saponification, the mass shifts to the final target weight ( m/z 251 [M+H]+ ).
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¹H NMR (DMSO-d₆): Look for the characteristic broad singlet of the urea -NH- around 9.5 ppm. The morpholine protons will appear as two distinct multiplets around 3.4 ppm and 3.6 ppm (4H each, representing the -CH₂-N-CH₂- and -CH₂-O-CH₂- groups, respectively). The aromatic protons of the ortho-substituted ring will present a distinct multiplet pattern between 7.0 and 8.0 ppm.
In Vitro Applications & Screening Workflows
Compounds bearing the morpholine-urea-benzoic acid scaffold are frequently utilized in High-Throughput Screening (HTS) libraries targeting kinases, soluble epoxide hydrolases (sEH), and protein-protein interactions[4][6].
When integrating CID 1511124 into an assay, it is critical to prepare stock solutions in cell-culture grade DMSO (typically 10 mM) due to the compound's lipophilic core, relying on the carboxylic acid for aqueous buffering in the final assay medium (pH 7.4).
High-throughput screening and validation workflow for urea-based morpholine derivatives.
Conclusion
2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid (CID 1511124) is a highly versatile building block and pharmacophore. By utilizing CDI-mediated coupling, researchers can synthesize this compound safely and efficiently, avoiding the pitfalls of traditional phosgene chemistry. Its unique combination of a rigid urea core, a solubilizing morpholine ring, and a tunable benzoic acid moiety makes it an invaluable asset in the medicinal chemist's toolkit.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 1511124, 2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid." PubChem. Available at:[Link]
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Bansagi, J., et al. "N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones." Journal of Organic Chemistry, 2022, 87, 11329-11349. Available at:[Link]
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Organic Chemistry Portal. "Synthesis of Ureas." Organic Chemistry Portal Literature Review. Available at:[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. 2-(Morpholine-4-carbonylamino)benzoate | C12H13N2O4- | CID 7331189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(Morpholine-4-carbonylamino)benzoate | C12H13N2O4- | CID 7331189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: V. 1-(Bicyclo[2.2.1]heptan-2-yl)-3-R- and 1-(1,7,7-Tricyclo[2.2.1]heptan-2-yl)-3-R-ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones [organic-chemistry.org]
- 6. theses.gla.ac.uk [theses.gla.ac.uk]
